Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride
Description
Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride: is an organic compound that belongs to the class of alkylating agents These compounds are known for their ability to transfer alkyl groups to various substrates, including biological molecules
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c1-16-12-4-2-3-11(9-12)10-15(7-5-13)8-6-14;/h2-4,9H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMDKLNNDWPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CCCl)CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted amines.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is studied for its potential as an alkylating agent. It can modify nucleic acids and proteins, making it useful in studying DNA-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Its ability to alkylate DNA makes it a candidate for chemotherapy research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It serves as an intermediate in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride involves the alkylation of nucleophilic sites on biological molecules. The compound forms covalent bonds with nucleophilic groups such as the nitrogen atoms in DNA bases, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include the DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A simpler analogue with similar alkylating properties.
Mechlorethamine hydrochloride: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A prodrug that is metabolized to an active alkylating agent.
Uniqueness: Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is unique due to the presence of the 3-methoxyphenyl group, which can influence its reactivity and selectivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for targeted therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
